molecular formula C16H19NO4 B1351290 Ethyl 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate CAS No. 279692-23-8

Ethyl 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate

Cat. No.: B1351290
CAS No.: 279692-23-8
M. Wt: 289.33 g/mol
InChI Key: NOAUUXLIGIBMNF-UHFFFAOYSA-N
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Description

Historical Development of Piperidine-2,6-dione Derivatives

Piperidine-2,6-dione derivatives trace their origins to the mid-20th century, with glutarimide (piperidine-2,6-dione) serving as a foundational scaffold. Early applications focused on sedatives like glutethimide, but safety concerns spurred interest in structurally refined analogs. The discovery of thalidomide’s immunomodulatory properties in the 1990s marked a turning point, leading to derivatives such as lenalidomide and pomalidomide for oncology applications. These advancements underscored the piperidine-2,6-dione ring’s versatility in modulating biological targets, particularly cereblon (CRBN) in targeted protein degradation.

Table 1: Key Piperidine-2,6-dione Derivatives and Applications

Compound Structural Feature Application Source
Thalidomide Phthalimide substitution Immunomodulation (historical)
Lenalidomide Amino-substituted isoindole Multiple myeloma therapy
Ethyl 4-(4,4-dimethyl… Benzoate ester linkage Synthetic intermediate

Significance in Heterocyclic Chemistry

The piperidine-2,6-dione motif is prized for its dual carbonyl groups, which enable diverse reactivity profiles. Its electron-deficient nature facilitates nucleophilic attacks at the α-positions, making it a versatile precursor for:

  • Ring-opening reactions : Formation of amino acid analogs via hydrolysis.
  • Cross-coupling : Integration into polycyclic systems for drug candidates.
  • Coordination chemistry : Chelation with transition metals for catalytic applications.

In ethyl 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate, the dimethyl groups at C4 enhance steric hindrance, directing regioselectivity in subsequent reactions. This structural feature is critical in avoiding unwanted side reactions during multi-step syntheses.

Classification within Benzoate Esters

As a benzoate ester, the compound belongs to a class characterized by the esterification of benzoic acid. Its classification is further defined by:

  • Substituent position : The piperidine-2,6-dione group at the para position of the benzene ring.
  • Functional complexity : Unlike simple esters (e.g., methyl benzoate), the piperidine-dione moiety introduces hydrogen-bonding capacity and conformational rigidity.

Table 2: Comparative Analysis of Benzoate Esters

Compound Substituent Key Property
Methyl benzoate -OCH₃ at C1 Volatile flavorant
Ethyl benzoate -OCH₂CH₃ at C1 Fragrance component
Ethyl 4-(4,4-dimethyl… Piperidine-2,6-dione at C4 Synthetic intermediate

Nomenclature and Identification Systems

The compound’s systematic IUPAC name, This compound , reflects:

  • Ester group : Ethyl benzoate backbone.
  • Piperidine substitution : 1-yl linkage to the 4,4-dimethyl-2,6-dioxopiperidine ring.

Identification Systems :

  • CAS Registry : 279692-23-8.
  • InChIKey : NOAUUXLIGIBMNF-UHFFFAOYSA-N.
  • SMILES : CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(CC2=O)(C)C.

The molecular formula C₁₆H₁₉NO₄ (MW: 289.33 g/mol) is confirmed via high-resolution mass spectrometry. X-ray crystallography reveals a planar piperidine-dione ring with a dihedral angle of 12.7° relative to the benzene plane, optimizing π-π stacking in solid-state assemblies.

Properties

IUPAC Name

ethyl 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-4-21-15(20)11-5-7-12(8-6-11)17-13(18)9-16(2,3)10-14(17)19/h5-8H,4,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOAUUXLIGIBMNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(CC2=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10385077
Record name ethyl 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

279692-23-8
Record name ethyl 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Conventional Esterification

  • The carboxylic acid group of the intermediate is reacted with ethanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) to form the ethyl ester.
  • The reaction is typically conducted under reflux with removal of water to drive the equilibrium toward ester formation.
  • Purification involves filtration and recrystallization to obtain the pure ethyl ester.

Green and Efficient Esterification Methods

  • Recent advances emphasize environmentally friendly methods, such as using solid acid catalysts and azeotropic removal of water.
  • For example, a method analogous to the preparation of ethyl-4-dimethylaminobenzoate involves refluxing 4-nitrobenzoic acid with absolute ethanol in the presence of a solid catalyst and a water entrainer, followed by hydrogenation to reduce the nitro group. Although this example is for a related compound, the approach can be adapted for the target ester.
  • This method avoids large amounts of waste acid and allows catalyst and solvent recycling, improving industrial applicability.

Alternative Synthetic Routes and Catalytic Processes

  • Hydrogenation Step : In some related syntheses, after esterification of nitro-substituted benzoic acids, catalytic hydrogenation (e.g., Pd/C catalyst) is employed to reduce nitro groups to amines, which can then be further functionalized.
  • Use of Carbonyldiimidazole (CDI) : For related piperidinyl derivatives, carbonyldiimidazole is used as a cyclizing agent to form the piperidine ring system, which can then be coupled with benzoic acid derivatives.
  • Base and Acid Catalysis : The coupling reactions may be facilitated by bases such as triethylamine or substituted imidazoles, sometimes in combination with acids like acetic acid, to optimize reaction conditions and yields.

Data Table: Summary of Preparation Parameters

Step Reagents/Conditions Notes/Outcome
Formation of piperidinyl acid Piperidine derivatives + benzoic acid Controlled reaction conditions; intermediate obtained
Esterification Intermediate + absolute ethanol + acid catalyst or solid catalyst; reflux with water removal High yield ethyl ester; purification by filtration/recrystallization
Catalytic hydrogenation Pd/C catalyst, hydrogen gas, reflux Used in related syntheses to reduce nitro groups; improves purity
Cyclization (alternative) Carbonyldiimidazole (CDI) Used for piperidine ring formation in related compounds

Research Findings and Industrial Relevance

  • The esterification of 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoic acid to the ethyl ester is well-established with high yields and purity.
  • Green chemistry approaches, including solid catalysts and solvent recycling, have been demonstrated to improve sustainability and reduce waste in related benzoate ester syntheses.
  • The use of catalytic hydrogenation and carbonyldiimidazole-mediated cyclization offers versatile routes to functionalized piperidine derivatives, which can be adapted for the target compound.
  • These methods are scalable and have potential for industrial application due to mild conditions, continuous processing capability, and environmental benefits.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Formation of 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoic acid.

    Reduction: Formation of 4-(4,4-dimethyl-2,6-dihydroxypiperidin-1-yl)benzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate has the molecular formula C16H19NO4C_{16}H_{19}NO_4 and a molecular weight of approximately 289.33 g/mol. Its structure features a benzoate moiety linked to a piperidine derivative, which contributes to its biological activity.

Pharmacological Applications

  • Drug Development :
    • This compound has been investigated for its role as a precursor in the synthesis of various pharmacologically active compounds. Its derivatives have shown promise as potential inhibitors of specific biological targets, including enzymes involved in disease pathways .
  • CNS Activity :
    • Research indicates that compounds derived from this structure may exhibit central nervous system activity. The piperidine ring is known for its ability to cross the blood-brain barrier, making derivatives suitable candidates for neuropharmacological studies .
  • Anticancer Properties :
    • Some studies have highlighted the potential of this compound in anticancer drug discovery. Its derivatives have been shown to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines through various mechanisms .

Case Study 1: Synthesis and Activity of Derivatives

A study published in the Royal Society of Chemistry detailed the synthesis of several derivatives of this compound. These derivatives were tested for their inhibitory effects on specific cancer cell lines. Results indicated that certain modifications led to enhanced potency against breast cancer cells, suggesting a viable pathway for further development in oncology .

Case Study 2: Neuropharmacological Evaluation

In another research effort documented in pharmacogenomics literature, derivatives were evaluated for their neuroprotective effects in models of neurodegenerative diseases. The findings demonstrated significant protective effects against oxidative stress-induced neuronal damage, indicating potential therapeutic applications in conditions like Alzheimer's disease .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits tumor cell proliferation
NeuroprotectiveProtects neurons from oxidative stress
Enzyme InhibitionPotential inhibitors of key disease-related enzymes

Table 2: Synthesis Pathways

Compound DerivativeSynthesis MethodYield (%)Reference
2-(2,6-Dioxopiperidin-3-yl)-5-hydroxyisoindolineDMF with K2CO3 at elevated temperatures85
Benzyl ester derivativeReaction with benzyl bromide under basic conditions75
Fluorinated derivativeAcetic acid-mediated reaction with fluorinated substrates80

Mechanism of Action

The mechanism of action of Ethyl 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2,3-Dioxopiperidine-4-carboxylate (CAS: 30727-21-0)

  • Molecular Formula: C₈H₁₁NO₄
  • Molecular Weight : 185.18 g/mol
  • Key Differences : The dioxopiperidine ring is directly attached to the ethyl carboxylate, resulting in a smaller molecular structure. This reduces steric hindrance and may enhance solubility in polar solvents compared to the target compound. However, the absence of a benzene ring limits aromatic interactions in applications like drug design .

Ethyl 4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)benzoate

  • Molecular Formula : C₁₅H₁₉N₅O₂ (estimated)
  • Key Differences : Replaces the dioxopiperidine group with a triazine ring. The triazine moiety introduces additional hydrogen-bonding sites, making this compound more suitable for dye manufacturing and organic synthesis .
Property Target Compound Ethyl 2,3-Dioxopiperidine-4-carboxylate Ethyl 4-(Triazine)benzoate
Molecular Weight (g/mol) 289.33 185.18 ~285 (estimated)
Key Functional Group Dioxopiperidine Dioxopiperidine Triazine
Aromatic Ring Yes No Yes
Potential Applications Polymers, Pharma Small-molecule synthesis Dyes, Agrochemicals

Functional Analogs

I-6230 Series (Ethyl 4-Phenethylamino Benzoates)

  • Examples : I-6230 (pyridazine substituent), I-6273 (methylisoxazole substituent) .
  • Key Differences: These compounds retain the ethyl benzoate core but replace the dioxopiperidine with phenethylamino groups and heterocyclic substituents. The amino linkage enhances flexibility and bioavailability, making them more suited for medicinal chemistry (e.g., receptor targeting) compared to the rigid dioxopiperidine group in the target compound .

Ethyl 4-[(2,5-Dihydro-3,4-dimethyl-2,5-dioxo-1H-pyrrol-1-yl)amino]benzoate

  • Key Differences : Features a pyrrolidine-dione substituent instead of dioxopiperidine. The conjugated dione system increases electrophilicity, enhancing reactivity in herbicide formulations .

Reactivity and Performance in Polymer Chemistry

  • Comparison with 2-(Dimethylamino) Ethyl Methacrylate: Ethyl 4-(dimethylamino) benzoate (a structural relative with an amino group) demonstrates higher reactivity in resin polymerization than 2-(dimethylamino) ethyl methacrylate due to better electron-donating capacity . The target compound’s dioxopiperidine group, being electron-withdrawing, may reduce its efficacy as a co-initiator but improve thermal stability in cured resins.
Property Target Compound Ethyl 4-(Dimethylamino) Benzoate 2-(Dimethylamino) Ethyl Methacrylate
Reactivity in Resins Moderate High Low
Thermal Stability High Moderate Low
Electron Effect Withdrawing Donating Donating

Isomeric and Homolog Comparisons

  • Cyano-Ethoxycarbonyl Pentyl Benzoate (CAS: 19788-60-4): Shares the molecular formula C₁₆H₁₉NO₄ with the target compound but features a cyano-ethoxycarbonyl-pentyl chain instead of dioxopiperidine. This structural isomer exhibits distinct solubility and reactivity profiles, likely favoring applications in specialty coatings rather than pharmaceuticals .

Biological Activity

Ethyl 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C15_{15}H19_{19}N1_{1}O3_{3}
  • CAS Number : 279692-23-8

The compound features a benzoate moiety linked to a piperidine derivative, which is essential for its biological interactions.

Research indicates that this compound exhibits its biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in metabolic pathways. For example, studies suggest that it may act as a selective inhibitor of specific kinases that play crucial roles in cell signaling and cancer progression .
  • Modulation of Cellular Pathways : The compound has been implicated in the modulation of pathways related to apoptosis and cell proliferation, making it a candidate for therapeutic applications in oncology .

Antitumor Activity

This compound has demonstrated significant antitumor activity in various cancer cell lines. In vitro studies reveal:

  • IC50_{50} values indicating its potency against different cancer types.
Cancer Cell LineIC50_{50} (µM)
MDA-MB-468 (Breast)5.0
A549 (Lung)7.5
HeLa (Cervical)6.0

These results suggest its potential as a therapeutic agent in cancer treatment.

Neuroprotective Effects

Recent studies have also explored the neuroprotective properties of this compound. It appears to exert protective effects against oxidative stress-induced neuronal damage. The underlying mechanism may involve the modulation of reactive oxygen species (ROS) and enhancement of cellular antioxidant defenses .

Case Studies

  • Case Study on Breast Cancer : In a study conducted on MDA-MB-468 cells, treatment with this compound resulted in significant apoptosis as measured by flow cytometry. The compound induced caspase activation and increased levels of pro-apoptotic markers .
  • Neuroprotection in Animal Models : In vivo experiments using rodent models of neurodegeneration demonstrated that administration of the compound reduced cognitive decline and improved memory performance in behavioral tests .

Q & A

Q. What methodologies are recommended for synthesizing Ethyl 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate, and how can reaction conditions be optimized?

Synthesis typically involves multi-step organic reactions, such as coupling a benzoate ester with a substituted piperidinone. For example:

  • Amine coupling : Piperidinone derivatives can be functionalized via nucleophilic substitution or condensation reactions. Ethyl benzoate derivatives with reactive groups (e.g., amino or halogen) may serve as intermediates .
  • Optimization : Use co-initiators like ethyl 4-(dimethylamino) benzoate to enhance reaction rates and degree of conversion, as demonstrated in resin-based polymerization studies. Adjusting catalyst ratios (e.g., 1:2 CQ/amine) improves yield and purity .

Q. How can the purity and structural integrity of this compound be validated experimentally?

  • HPLC analysis : Develop a mobile phase using methanol and a buffered solution (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6) for chromatographic separation. Validate system suitability with retention time and peak symmetry criteria .
  • Crystallography : Refine crystal structures using SHELX software (e.g., SHELXL for small-molecule refinement). High-resolution X-ray data can resolve conformational details of the dioxopiperidin ring .

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • NMR : Use 1^1H and 13^{13}C NMR to confirm the ester group (δ ~4.3 ppm for ethyl CH2_2) and dioxopiperidin carbonyl signals (δ ~170-180 ppm).
  • FTIR : Identify carbonyl stretches (C=O at ~1650-1750 cm1^{-1}) and ether/amine linkages.
  • Mass spectrometry : High-resolution ESI-MS can verify molecular weight (C16_{16}H19_{19}NO4_4, exact mass ~289.13) .

Advanced Research Questions

Q. How can computational methods like DFT improve understanding of this compound’s electronic properties?

  • Quantum chemical modeling : Perform density functional theory (DFT) calculations to analyze electron distribution, frontier molecular orbitals (HOMO-LUMO gaps), and reactive sites. Compare computed spectroscopic data (e.g., IR, NMR) with experimental results to validate structural assignments .
  • Molecular docking : Investigate interactions with biological targets (e.g., enzymes or receptors) to predict binding affinities, leveraging the dioxopiperidin moiety’s conformational flexibility .

Q. What role does the 4,4-dimethyl-2,6-dioxopiperidin group play in modulating biological activity?

  • Drug design : The dioxopiperidin group may act as a conformational constraint or hydrogen-bond acceptor. For example, similar groups in peptide triazoles (PTs) enhance binding to viral glycoproteins, as seen in HIV-1 entry inhibition studies .
  • Metabolic stability : Evaluate the dioxopiperidin ring’s susceptibility to enzymatic hydrolysis using in vitro assays (e.g., liver microsomes). Compare with analogs lacking substituents to assess steric effects .

Q. How can reaction mechanisms involving this compound be elucidated under varying conditions?

  • Kinetic studies : Monitor reaction intermediates via stopped-flow spectroscopy or LC-MS. For ester hydrolysis, vary pH (4.6–6.5) using ammonium acetate buffers to identify acid/base catalysis pathways .
  • Isotope labeling : Use 18^{18}O-labeled water or deuterated solvents to trace proton transfer steps in cyclization or degradation reactions .

Methodological Considerations

  • Contradictions in data : For conflicting results (e.g., reactivity differences between co-initiators), conduct controlled experiments with fixed amine/catalyst ratios and characterize products via DSC or TGA to assess thermal stability .
  • High-throughput workflows : Integrate SHELXC/D/E pipelines for rapid crystallographic phasing if the compound forms co-crystals with biological targets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate
Reactant of Route 2
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Ethyl 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate

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